ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of thiochromeno[4,3-b]pyrans This compound is characterized by its unique structure, which includes a thiochromene ring fused with a pyran ring, and various functional groups such as amino, nitro, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromene Ring: The initial step involves the synthesis of the thiochromene ring. This can be achieved through the cyclization of appropriate starting materials, such as 2-hydroxythiophenol and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Pyran Ring: The next step involves the formation of the pyran ring. This can be accomplished by reacting the thiochromene intermediate with a suitable aldehyde or ketone in the presence of a base, such as sodium ethoxide, to form the pyran ring through a condensation reaction.
Functional Group Modifications: The final steps involve the introduction of the amino, nitro, and chloro groups. This can be done through nitration, chlorination, and amination reactions using reagents such as nitric acid, thionyl chloride, and ammonia, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the nitro, chloro, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. The presence of functional groups such as amino and nitro groups can impart bioactivity, making these compounds candidates for drug discovery and development.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. Studies have shown that similar compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities, suggesting that ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate may have similar applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiochromene and pyran rings provide a rigid framework that can fit into specific binding sites.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate: Similar structure but without the chloro group.
Ethyl 2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate: Similar structure but without the nitro group.
Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-chromeno[4,3-b]pyran-3-carboxylate: Similar structure but with a chromene ring instead of a thiochromene ring.
Uniqueness
The presence of both chloro and nitro groups in ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and biological activity, providing opportunities for the development of new derivatives with enhanced properties.
Properties
IUPAC Name |
ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O6S/c1-2-29-20(25)17-15(10-7-8-13(24(27)28)12(22)9-10)16-18(30-19(17)23)11-5-3-4-6-14(11)31-21(16)26/h3-9,15H,2,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJPLCXHCFOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl)C(=O)SC4=CC=CC=C42)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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